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Compound of Interest

Compound Name: JH-1I-127

Cat. No.: B608186

An In-Depth Technical Guide to CAS Number 1700693-08-8 (JH-II-127)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS Number 1700693-08-8 identifies the compound [4-[[5-Chloro-4-(methylamino)-7H-
pyrrolo[2,3-d]pyrimidin-2-ylJamino]-3-methoxyphenyl]-4-morpholinyl-methanone, commonly
known as JH-II-127.[1][2][3][4] This molecule is a potent and selective inhibitor of Leucine-rich
repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][5][6] Activating
mutations in the LRRK2 gene are a significant cause of both familial and sporadic cases of
Parkinson's disease, making the development of LRRK2 inhibitors like JH-II-127 a promising
area of research.[1][5][6] This technical guide provides a comprehensive overview of JH-11-127,
including its mechanism of action, quantitative data, detailed experimental protocols, and
relevant signaling pathways.

Physicochemical Properties
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Property Value Reference
IUPAC Name --INVALID-LINK--methanone [11[3]
Molecular Formula C19H21CIN60O3 [2]
Molecular Weight 416.9 g/mol [2]
Appearance Light yellow to yellow solid [7]

Soluble in DMSO (up to 100
Solubility mM) and DMF (30 mg/ml).[2] [2][4]18]
[4][8]

Mechanism of Action and LRRK2 Signaling Pathway

JH-11-127 functions as an ATP-competitive inhibitor of the LRRK2 kinase domain.[1] The
G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease,
leads to a two- to three-fold increase in kinase activity.[1] By binding to the kinase domain, JH-
11-127 blocks the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream
substrates.

A key indicator of LRRK2 kinase activity inhibition is the dephosphorylation of serine residues
at positions 910 and 935 (Ser910 and Ser935).[1][5][6] JH-1I-127 has been shown to
substantially inhibit the phosphorylation of these sites in both wild-type and G2019S mutant
LRRK2.[1][5][6]

The LRRK2 signaling pathway is complex and involves multiple upstream regulators and
downstream effectors. LRRK2 is implicated in various cellular processes, including vesicular
trafficking, cytoskeletal dynamics, and autophagy.[3] Its substrates include a subset of Rab
GTPases, which are master regulators of membrane trafficking.[9]

Below is a diagram illustrating the central role of LRRK2 in cellular signaling and the inhibitory
effect of JH-11-127.
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LRRK2 Signaling Pathway and Inhibition by JH-11-127
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Caption: LRRK2 signaling and its inhibition by JH-11-127.

Quantitative Data
In Vitro Potency
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The inhibitory activity of JH-1I-127 against various forms of LRRK2 has been determined
through in vitro kinase assays.

LRRK2 Variant IC50 (nM) Reference

Wild-Type (WT) 6.6 [2][4][71(8][10]
G2019S Mutant 2.2 [2](4][71[8][10]
A2016T Mutant 47.7 [21[41[7][8][10]

G2019S + A2016T Double
Mutant

3080 [2][4]

Kinase Selectivity

JH-11-127 exhibits high selectivity for LRRK2. In a screen against a panel of 138 kinases, at a
concentration of 1 uM, only SmMMLCK and CHK2 were inhibited by more than 90%.[1]

Kinase IC50 (nM) Reference
SmMMLCK 81.3 [1]
CHK2 27.6 [1]

In Vivo Efficacy

JH-11-127 effectively inhibits LRRK2 phosphorylation in vivo. Oral administration to mice at a
dose of 30 mg/kg resulted in the inhibition of Ser935 phosphorylation in the brain, spleen, and
kidney.[1][2][4] Complete inhibition of LRRK2 in the mouse brain was observed at a dose of
100 mg/kg.

Pharmacokinetic Properties in Mice

The pharmacokinetic profile of JH-11-127 has been evaluated in mice.
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Parameter Route Dose (mg/kg) Value Reference
Tmax V. 5 - [1]

p.o. 10 0.25h [1]

Cmax i.v. 5 2154 ng/mL (CO)  [1]

p.o. 10 1640 ng/mL [1]

AUClast V. 5 1332 hng/mL [1]

p.o. 10 3094 hng/mL [1]

Half-life (T1/2) i.V. 5 0.66 h [1]

p.o. 10 0.66 h [1]

Bioavailability

.0. 10 116% 1
(9%F) p [1]

Experimental Protocols
LRRK2 Kinase Inhibition Assay (In Vitro)

This protocol outlines the general steps for assessing the in vitro potency of JH-11-127 against
LRRK?2.
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Experimental Workflow: LRRK2 Kinase Inhibition Assay

Prepare Reagents:
- Recombinant LRRK2 (WT or mutant)
- Kinase buffer
-ATP
- LRRK2tide substrate
- JH-11-127 serial dilutions

:

Set up assay plate:
- Add LRRK2 enzyme
- Add JH-I1-127 dilutions
- Pre-incubate

:

Initiate Reaction:
- Add ATP and LRRK2tide substrate

Incubate at 30°C

Stop Reaction:
- Add EDTA or other stop solution

:

Detect Phosphorylation:
- Use a phosphospecific antibody or
- radioactive ATP (32P-ATP) and autoradiography

:

Data Analysis:
- Measure signal intensity
- Plot dose-response curve
- Calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for LRRK2 kinase inhibition assay.
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Detailed Steps:

Reagent Preparation: Prepare serial dilutions of JH-11-127 in DMSO. The final assay
concentration of DMSO should be kept constant across all wells.

Assay Reaction: In a 96-well plate, combine the recombinant LRRK2 enzyme, kinase buffer,
and the serially diluted JH-11-127.

Initiation: Initiate the kinase reaction by adding a mixture of ATP and a peptide substrate
(e.g., LRRK2tide).

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

Termination: Stop the reaction by adding a stop solution, such as EDTA, to chelate the Mg2+
required for kinase activity.

Detection: Quantify the amount of phosphorylated substrate. This can be achieved using
various methods, including ELISA with a phosphospecific antibody or by measuring the
incorporation of radioactive phosphate from [y-32P]ATP.

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50
value.

Cellular LRRK2 Phosphorylation Assay

This protocol describes the assessment of JH-1I-127's ability to inhibit LRRK2 phosphorylation
in a cellular context.

Detailed Steps:

e Cell Culture and Treatment: Culture cells (e.g., HEK293T cells overexpressing LRRK2, or
cell lines with endogenous LRRK2) to an appropriate confluency. Treat the cells with varying
concentrations of JH-1I-127 or DMSO (vehicle control) for a specified duration (e.g., 90
minutes).[1]

o Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis
buffer containing protease and phosphatase inhibitors.
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» Protein Quantification: Determine the protein concentration of the cell lysates using a
standard method (e.g., BCA assay).

e Immunoblotting:
o Separate equal amounts of protein from each sample by SDS-PAGE.
o Transfer the separated proteins to a nitrocellulose or PVDF membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in
TBST).

o Incubate the membrane with primary antibodies against phospho-LRRK2 (e.g., anti-
pSer935) and total LRRK2.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibodies.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

o Data Analysis: Quantify the band intensities for phosphorylated and total LRRK2. Normalize
the phospho-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.

In Vivo Pharmacodynamic Study in Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of JH-11-127.
Detailed Steps:

e Compound Formulation and Dosing: Formulate JH-II-127 in a suitable vehicle (e.g., 5% NMP
/ 95% PEG 300).[11] Administer the compound to mice via oral gavage (p.o.) or
intraperitoneal (i.p.) injection at the desired doses.

» Tissue Collection: At a specified time point after dosing (e.g., 1 hour), euthanize the mice and
rapidly dissect the tissues of interest (e.g., brain, spleen, kidney).[11] Snap-freeze the
tissues in liquid nitrogen and store them at -80°C.
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o Tissue Homogenization and Lysate Preparation: Homogenize the frozen tissues in a lysis
buffer containing protease and phosphatase inhibitors. Centrifuge the homogenates to pellet
cellular debris and collect the supernatant (lysate).

e Protein Quantification and Immunoblotting: Follow the same procedures for protein
guantification and immunoblotting as described in the cellular LRRK2 phosphorylation assay
(Section 5.2) to assess the levels of phosphorylated and total LRRK2 in the tissue lysates.

Synthesis

The synthesis of JH-1I-127 is a multi-step process that has been described in the literature.[1] A
general overview of the synthetic scheme is provided below. For detailed experimental
procedures, including reagent quantities and reaction conditions, please refer to the primary
publication by Hatcher et al. (2015).

Caption: Generalized synthetic scheme for JH-11-127.

Conclusion

JH-II-127 is a valuable research tool for investigating the role of LRRK2 in both normal
physiology and the pathophysiology of Parkinson's disease. Its high potency, selectivity, and in
vivo efficacy make it a benchmark compound for the development of novel LRRK2-targeted
therapeutics. This technical guide provides a comprehensive resource for researchers working
with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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